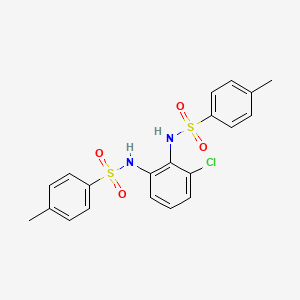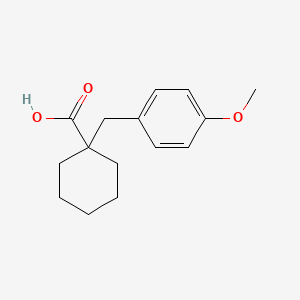![molecular formula C8H13Cl B12276353 1-Chlorobicyclo[2.2.2]octane CAS No. 2064-03-1](/img/structure/B12276353.png)
1-Chlorobicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorobicyclo[2.2.2]octane is an organic compound with the molecular formula C₈H₁₃Cl. It is a bicyclic compound, meaning it contains two fused rings. The structure of this compound consists of a bicyclo[2.2.2]octane framework with a chlorine atom attached to one of the carbon atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
1-Chlorobicyclo[2.2.2]octane can be synthesized through several methods. One common synthetic route involves the chlorination of bicyclo[2.2.2]octane. This reaction typically uses chlorine gas (Cl₂) in the presence of a radical initiator such as ultraviolet light or a radical initiator like benzoyl peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom on the bicyclo[2.2.2]octane framework.
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Chlorobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and sodium methoxide (NaOMe). The major products formed depend on the nucleophile used.
Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the bicyclo[2.2.2]octane framework is oxidized to form various oxygen-containing functional groups.
Applications De Recherche Scientifique
1-Chlorobicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. Some studies focus on its potential as a pharmacophore in drug design.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Chlorobicyclo[2.2.2]octane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The bicyclo[2.2.2]octane framework provides a rigid and stable structure that influences the reactivity and selectivity of these reactions.
Comparaison Avec Des Composés Similaires
1-Chlorobicyclo[2.2.2]octane can be compared to other bicyclic compounds such as:
1-Bromobicyclo[2.2.2]octane: Similar in structure but with a bromine atom instead of chlorine. Bromine is a larger atom and can influence the reactivity and selectivity of reactions differently.
1-Iodobicyclo[2.2.2]octane: Contains an iodine atom, which is even larger than bromine and chlorine. Iodine’s reactivity is distinct due to its size and bond strength.
Bicyclo[2.2.2]octane: The parent compound without any halogen substitution. It serves as a reference point for understanding the effects of halogen substitution on reactivity.
This compound is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its bromine and iodine analogs.
Propriétés
Numéro CAS |
2064-03-1 |
|---|---|
Formule moléculaire |
C8H13Cl |
Poids moléculaire |
144.64 g/mol |
Nom IUPAC |
1-chlorobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13Cl/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6H2 |
Clé InChI |
GNYICKIOLRWLAW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



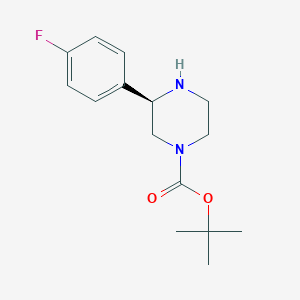
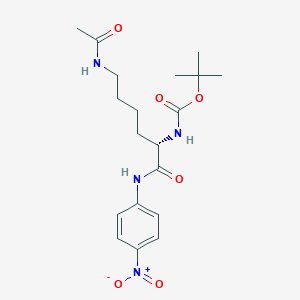
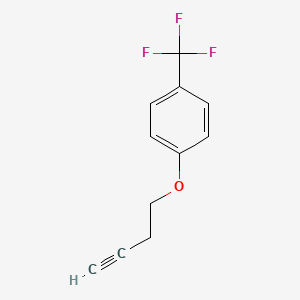
![6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12276298.png)
![1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276302.png)
![4,4'-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione](/img/structure/B12276305.png)


amino}methyl)benzonitrile](/img/structure/B12276319.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12276322.png)
